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molecular formula C2H5NaS B1308713 Sodium ethanethiolate CAS No. 811-51-8

Sodium ethanethiolate

Cat. No. B1308713
M. Wt: 84.12 g/mol
InChI Key: QJDUDPQVDAASMV-UHFFFAOYSA-M
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Patent
US07087626B2

Procedure details

To a solution of 7-methoxy-4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-quinoline (53 mg, 0.16 mmol) in N,N-dimethylformamide (3 mL) at room temperature is added sodium ethanthiolate (133 mg, 1.6 mmol). The solution is refluxed for 4 h, cooled, and concentrated in vacuo. The residue is dissolved in methanol and loaded onto an SCX column. The column is washed with water, methanol, and 7 N ammonia in methanol. The appropriate fraction is concentrated in vacuo to yield the title compound, 28 mg (56%), as a yellow solid.
Quantity
133 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([C:13]3[C:17]([C:18]4[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=4)=[N:16][N:15]4[CH2:24][CH2:25][CH2:26][C:14]=34)=[CH:8][CH:9]=[N:10]2)=[CH:5][CH:4]=1.C([S-])C.[Na+]>CN(C)C=O>[N:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[C:17]1[C:13]([C:7]2[C:6]3[C:11](=[CH:12][C:3]([OH:2])=[CH:4][CH:5]=3)[N:10]=[CH:9][CH:8]=2)=[C:14]2[CH2:26][CH2:25][CH2:24][N:15]2[N:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
53 mg
Type
reactant
Smiles
COC1=CC=C2C(=CC=NC2=C1)C1=C2N(N=C1C1=NC=CC=C1)CCC2
Name
Quantity
133 mg
Type
reactant
Smiles
C(C)[S-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in methanol
WASH
Type
WASH
Details
The column is washed with water, methanol, and 7 N ammonia in methanol
CONCENTRATION
Type
CONCENTRATION
Details
The appropriate fraction is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1C(=C2N(N1)CCC2)C2=CC=NC1=CC(=CC=C21)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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